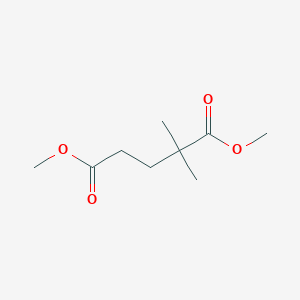

Dimethyl 2,2-dimethylpentanedioate

Vue d'ensemble

Description

Dimethyl 2,2-dimethylpentanedioate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is a diester derivative of 2,2-dimethylpentanedioic acid, commonly used in various chemical research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-dimethylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2,2-dimethylpentanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 2,2-dimethylpentanedioic acid and methanol.

Reduction: Reduction of the ester can produce the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base solutions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: 2,2-dimethylpentanedioic acid and methanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Dimethyl 2,2-dimethylpentanedioate is primarily utilized in organic synthesis due to its unique structural properties. Its branched structure allows it to participate in various chemical reactions, making it a valuable reagent.

Key Applications:

- Building Block for Complex Molecules: It is often used as a precursor in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions: The compound can undergo hydrolysis, reduction, and substitution reactions, facilitating the formation of diverse products.

Biological Research

In biological contexts, this compound has been investigated for its potential interactions with biological systems.

Key Findings:

- Metabolic Pathways: Research indicates that this compound may influence metabolic pathways and enzyme-catalyzed reactions. Its interactions with enzymes are of particular interest for understanding biochemical processes.

- Antimicrobial Properties: Preliminary studies suggest that it exhibits antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications.

Pharmaceutical Development

The compound's unique properties make it a candidate for drug development.

Potential Uses:

- Drug Precursor: this compound can serve as a precursor for synthesizing pharmaceutical compounds.

- Investigational Studies: Ongoing research aims to elucidate its mechanisms of action and therapeutic potentials, particularly in the context of infectious diseases and inflammation.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals.

Applications Include:

- Manufacturing Specialty Chemicals: Its properties allow for the production of various specialty chemicals used in different industries.

- Material Science: The compound's reactivity makes it suitable for developing new materials with specific properties.

Case Studies and Research Insights

Several studies have highlighted the diverse applications of this compound:

- Asymmetric Synthesis : A study demonstrated its use in Diels-Alder reactions to synthesize complex natural products efficiently .

- Enzyme Interaction Studies : Research focused on how this compound interacts with specific enzymes involved in metabolic pathways, providing insights into its biological activity.

- Pharmaceutical Development : Investigations into its antimicrobial properties have led to discussions about its potential as a drug candidate against resistant pathogens.

Mécanisme D'action

The mechanism of action of dimethyl 2,2-dimethylpentanedioate depends on the specific application and reaction contextThe molecular targets and pathways involved vary based on the specific chemical or biological process .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl succinate: Another diester with similar reactivity but different structural properties.

Dimethyl glutarate: Similar in terms of ester functionality but with a different carbon chain length.

Dimethyl adipate: A longer-chain diester with comparable chemical behavior.

Uniqueness

Dimethyl 2,2-dimethylpentanedioate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Activité Biologique

Dimethyl 2,2-dimethylpentanedioate, also known as dimethyl 2,2-dimethylmalonate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 174.19 g/mol. The compound features two ester functional groups and a branched alkyl chain, which contribute to its unique chemical behavior.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic role in managing inflammatory conditions .

3. Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of this compound. It appears to enhance neuronal survival and function under conditions of stress, such as hypoxia or oxidative stress. The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By influencing the expression of inflammatory cytokines, it can alter immune responses.

- Calcium Homeostasis : It may help in maintaining calcium levels within cells, which is vital for various cellular functions and signaling pathways.

Case Study 1: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant capacity of various compounds, this compound was compared with established antioxidants like ascorbic acid and alpha-tocopherol. The results indicated that it had comparable efficacy in scavenging DPPH radicals, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications .

Case Study 2: Neuroprotection in Hypoxic Conditions

A study involving neuronal cell cultures subjected to hypoxic conditions revealed that treatment with this compound significantly improved cell viability compared to untreated controls. The compound reduced markers of apoptosis and increased the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) and NGF (Nerve Growth Factor) .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

dimethyl 2,2-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,8(11)13-4)6-5-7(10)12-3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUCRTXRRVUFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156581 | |

| Record name | Dimethyl 2,2-dimethylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-32-6 | |

| Record name | 1,5-Dimethyl 2,2-dimethylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2-dimethylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,2-dimethylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2-dimethylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.